2,6-Di-tert-butylisonicotinic acid
Overview
Description
2,6-Di-tert-butylisonicotinic acid is a heterocyclic organic compound that belongs to the class of pyridines It is characterized by the presence of two tert-butyl groups at the 2 and 6 positions of the isonicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butylisonicotinic acid typically involves the introduction of tert-butyl groups into the isonicotinic acid framework. One common method is the Friedel-Crafts alkylation reaction, where isonicotinic acid is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,6-Di-tert-butylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
2,6-Di-tert-butylisonicotinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butylisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in oxidative stress and apoptosis .
Comparison with Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in the stabilization of polymers and fuels.
2,6-Di-tert-butylpyridine: Used as a ligand in coordination chemistry and as a base in organic synthesis.
Uniqueness: 2,6-Di-tert-butylisonicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-ditert-butylpyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(12(16)17)8-11(15-10)14(4,5)6/h7-8H,1-6H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHIWEBPMRLTOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406101 | |
Record name | 2,6-Di-tert-butylisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191478-92-9 | |
Record name | 2,6-Di-tert-butylisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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